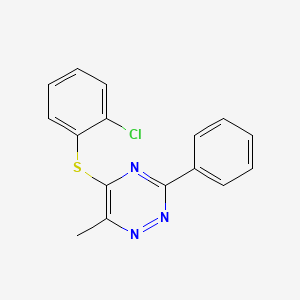

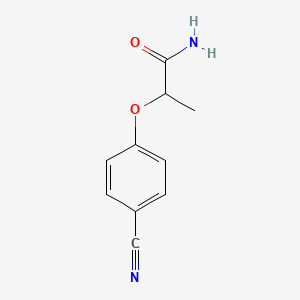

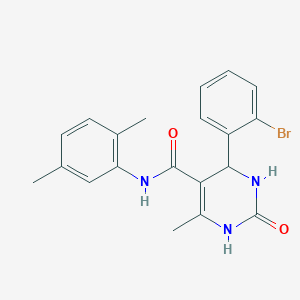

![molecular formula C13H18N2O B2902944 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone CAS No. 885693-22-1](/img/structure/B2902944.png)

1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone

Vue d'ensemble

Description

Applications De Recherche Scientifique

Comprehensive Analysis of 1-[4-(4-Aminophenyl)piperidin-1-yl]ethanone Applications

This compound is a piperidine derivative, a class of compounds that are significant in the pharmaceutical industry due to their presence in various classes of drugs and potential pharmacological activities. Below is a detailed analysis of the unique applications of this compound in scientific research, divided into distinct sections for clarity.

Pharmacological Synthesis: Piperidine derivatives like this compound are crucial in synthesizing a wide range of pharmacological agents. They serve as key intermediates in the production of drugs that exhibit diverse biological activities. The development of cost-effective methods for synthesizing such compounds is a vital area of research in organic chemistry .

Anticancer Activity: Research has shown that certain piperidine derivatives can act as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are targets in cancer therapy. The design of such compounds is a promising approach in developing new anticancer drugs .

Antimicrobial and Antifungal Agents: The structural features of piperidine derivatives contribute to their use as antimicrobial and antifungal agents. Their ability to interact with microbial cell components makes them suitable candidates for developing new treatments against resistant strains of bacteria and fungi .

Analgesic and Anti-inflammatory Properties: Compounds with a piperidine moiety have been identified to possess analgesic and anti-inflammatory properties. This makes them valuable in the research and development of new pain relief medications and anti-inflammatory drugs .

Antimalarial Applications: 1,4-disubstituted piperidines have been evaluated for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. The search for novel antimalarial molecules with high selectivity and safety profiles is an ongoing research field where piperidine derivatives show potential .

Neurodegenerative Disease Research: Piperidine derivatives are also being explored for their therapeutic potential in neurodegenerative diseases such as Alzheimer’s. Their interaction with neurological pathways could lead to the development of drugs that mitigate the progression of such conditions .

Cardiovascular Drug Development: The structural versatility of piperidine derivatives allows for their application in cardiovascular drug development. They can be tailored to affect various cardiovascular functions, potentially leading to new treatments for heart diseases .

Antioxidant Properties: Natural piperidine compounds have demonstrated powerful antioxidant actions. Synthetic derivatives like this compound may also be researched for their ability to inhibit or suppress free radicals, contributing to the study of diseases where oxidative stress is a factor .

Propriétés

IUPAC Name |

1-[4-(4-aminophenyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10(16)15-8-6-12(7-9-15)11-2-4-13(14)5-3-11/h2-5,12H,6-9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHKBGOWYGVITM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

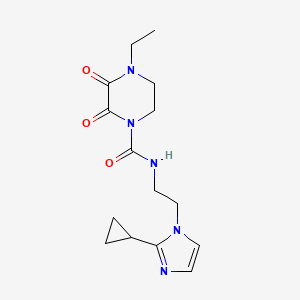

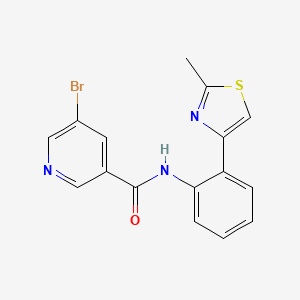

![N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2902862.png)

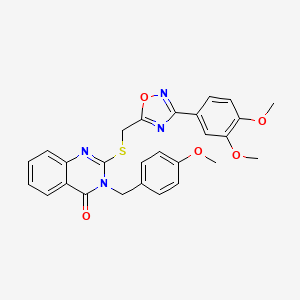

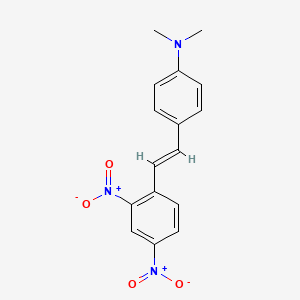

![3-benzyl-6-[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2902873.png)

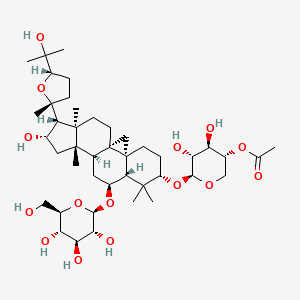

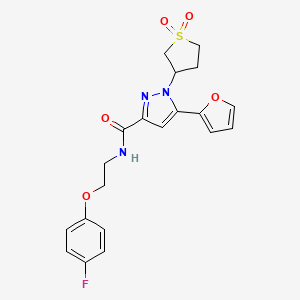

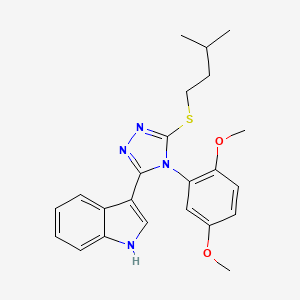

![(E)-5-bromo-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2902882.png)